2-cyclopropyl-N4-(furan-2-ylmethyl)pyrimidine-4,6-diamine
Description
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Properties
IUPAC Name |
2-cyclopropyl-4-N-(furan-2-ylmethyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-10-6-11(14-7-9-2-1-5-17-9)16-12(15-10)8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLVSHUQCAEQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)NCC3=CC=CO3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyclopropyl-N4-(furan-2-ylmethyl)pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR) and its implications in treating various diseases. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrimidine core substituted with a cyclopropyl group and a furan moiety. The molecular formula is C12H14N4O, and it has notable properties that contribute to its biological activity.
Dihydrofolate Reductase Inhibition : The primary mechanism by which this compound exhibits biological activity is through the inhibition of DHFR. This enzyme is crucial for the synthesis of tetrahydrofolate, necessary for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects on rapidly dividing cells, making this compound a candidate for cancer therapy and treatment of parasitic infections such as malaria.
Research Findings
Recent studies have highlighted the efficacy of this compound against various biological targets:
- Antimalarial Activity : A study reported that derivatives with similar structures exhibited IC50 values in the low micromolar range against Plasmodium falciparum, indicating potential as antimalarial agents .
- Cancer Cell Lines : In vitro assays demonstrated that the compound showed significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 5 to 20 µM. This suggests a promising role in cancer therapy .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles in animal models, which could translate into effective therapeutic windows in humans .
Case Study 1: Antiparasitic Activity
In a controlled study involving Plasmodium falciparum, compounds structurally related to this compound were synthesized and tested. Results showed that these compounds inhibited DHFR with Ki values ranging from 1.3 to 243 nM for wild-type strains and slightly higher for mutant strains .
Case Study 2: Cancer Therapeutics
A series of experiments evaluated the cytotoxic effects on various cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
